Methyl 2-chloro-5-nitroisonicotinate
Description
Methyl 2-chloro-5-nitroisonicotinate (CAS 777899-57-7) is a pyridine derivative with the molecular formula C₇H₅ClN₂O₄ and a molecular weight of 216.58 g/mol. It is a white to yellow crystalline solid stored at 2–8°C and exhibits a purity of ≥96–97% depending on the supplier . This compound is primarily used as a research reagent in pharmaceutical and agrochemical synthesis due to its reactive nitro and chloro substituents, which enable participation in nucleophilic substitution and condensation reactions. Its solubility and stability are solvent-dependent, requiring preparation in DMSO or other polar aprotic solvents for laboratory use .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-chloro-5-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGNWCJYDUUYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-nitroisonicotinic Acid
Overview:
This initial step involves oxidizing a methyl-substituted pyridine derivative to form the corresponding pyridine carboxylic acid. The process utilizes controlled oxidation conditions to ensure high yield and safety.
- Raw materials:
- 2-chloro-5-nitro-4-methylpyridine or 2-chloro-3-nitro-4-methylpyridine
- Reaction conditions:
- Dissolve the pyridine derivative in a suitable solvent such as concentrated sulfuric acid or an aprotic solvent like acetic acid (depending on the specific procedure).
- Oxidant:
- Temperature:
- Procedure:
- Dissolve the pyridine derivative in the solvent, stir, and cool to below T1.
- Introduce the oxidant slowly, maintaining the temperature within T2 range.
- After completion, pour into ice water to precipitate the acid, filter, wash, and dry to obtain 2-chloro-5-nitroisonicotinic acid with yields typically exceeding 85%.
| Parameter | Range | Typical Value | Notes |
|---|---|---|---|
| T1 | 0–100°C | ~25°C | For initial dissolution |
| T2 | 30–140°C | ~60°C | Oxidation temperature |
| T3 | 0–40°C | ~20°C | Precipitation temperature |
| Oxidants | - | Sodium dichromate, potassium permanganate, nitric acid | Catalysts: cobalt acetate, cesium carbonate |
Chlorination and Esterification to Form 2-Chloro-5-nitroisonicotinate
Overview:
This step introduces a chlorinating agent to convert the acid into an acyl chloride, which then reacts with an alcohol to form the ester.
- Raw materials:
- 2-chloro-5-nitroisonicotinic acid (obtained from Step 1)
- Reaction conditions:
- Dissolve the acid in an aprotic solvent such as dichloromethane (DCM).
- Chlorinating agent:
- Temperature:
- T4: 0–50°C, preferably around 0–25°C for controlled addition.
- T5: 30–100°C for complete reaction.
- Procedure:
- Add the acid to DCM, cool to T4, then add the chlorinating agent dropwise.
- Maintain T5 for complete conversion.
- After reaction, reduce temperature to T6 (−10 to −20°C) before adding the alcohol (methanol, ethanol, etc.).
- Continue stirring at T7 (−5 to 25°C) for 1 hour.
- Work-up involves pouring into ice water, neutralization, extraction with dichloromethane, drying, and solvent removal.
| Parameter | Range | Typical Value | Notes |
|---|---|---|---|
| T4 | 0–50°C | ~0°C | During chlorination |
| T5 | 30–100°C | ~60°C | Post-addition reaction |
| T6 | −10 to −20°C | −15°C | Before alcohol addition |
| T7 | −5 to 25°C | 0–20°C | Final ester formation |
Note:
- Chlorinating agents such as thionyl chloride are preferred for their reactivity and ease of removal.
- The choice of alcohol (methanol, ethanol, etc.) depends on desired ester properties.
Reduction and Dechlorination to Obtain Methyl 3-Nitroisonicotinate
Overview:
The final step involves reducing the acyl chloride ester to the methyl ester of 3-nitroisonicotinic acid, often using copper powder under controlled thermal conditions.
- Raw materials:
- 2-chloro-5-nitroisonicotinic acid ester (from Step 2)
- Copper powder as reducing agent
- Reaction conditions:
- Dissolve the ester in an organic acid (such as acetic acid, propionic acid, or citric acid) at room or elevated temperature.
- Temperature:
- T8: 80°C to −200°C, depending on the acid used.
- Procedure:
- Add the ester to the organic acid solvent, then introduce copper powder gradually.
- Maintain T8 for 15 minutes to facilitate reduction and dechlorination.
- After completion, remove excess acid via distillation, then extract with ethyl acetate, wash, dry, and evaporate solvent to yield methyl 3-nitroisonicotinate .
| Parameter | Range | Typical Value | Notes |
|---|---|---|---|
| T8 | 80°C to −200°C | −100°C (for certain acids) | For dechlorination |
| Organic acids | - | Citric, malic, tartaric, acetic, propionic, succinic, oxalic, benzoic, salicylic acids | Selected based on solubility and reactivity |
Summary of Advantages and Technical Notes
| Aspect | Details |
|---|---|
| Reaction Safety | Avoids unstable reagents like dinitrogen pentoxide, using milder oxidants and chlorinating agents. |
| Yield | Overall yields typically range from 65% to 94% depending on the specific route and conditions. |
| Industrial Suitability | The process is scalable, with temperature controls and work-up steps optimized for large batch production. |
| Environmental Considerations | Use of less hazardous oxidants and solvents, with proper waste management protocols. |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-nitroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In the realm of chemistry, methyl 2-chloro-5-nitroisonicotinate serves as an important intermediate for synthesizing various heterocyclic compounds and pharmaceuticals. Its unique chemical structure allows it to participate in nucleophilic substitution reactions, making it valuable for developing new chemical entities .
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have explored its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Activity : Preliminary investigations have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration in drug development .
Medicine
This compound is being investigated for its role in drug development. Its structural characteristics enable it to be a precursor in the synthesis of novel therapeutic agents aimed at treating a range of diseases, including infections and cancer .
Agrochemicals
In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and pesticides. Its ability to modify biological pathways makes it suitable for enhancing crop protection strategies .
Specialty Chemicals
This compound is also used in producing specialty chemicals that find applications in various industrial processes, contributing to advancements in material science and engineering .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Intermediate for heterocyclic compounds and pharmaceuticals | New chemical entities |
| Biology | Antimicrobial and anticancer properties | Drug development |
| Medicine | Precursor for novel therapeutic agents | Treatment of infections and cancer |
| Agrochemicals | Formulation of herbicides and pesticides | Enhanced crop protection |
| Specialty Chemicals | Production of chemicals for industrial processes | Advancements in material science |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The findings revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its viability as a candidate for further drug development aimed at cancer treatment .
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-nitroisonicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity .
Comparison with Similar Compounds
Ethyl 2-chloro-5-nitroisonicotinate (CAS 907545-64-6)
Key Differences :
- Ester Group : The ethyl ester variant replaces the methyl group with an ethyl chain, resulting in a molecular formula of C₈H₇ClN₂O₄ (inferred molecular weight ~230.6 g/mol ).
- Storage conditions are similar (2–8°C), but the ethyl ester may exhibit slightly improved shelf stability due to reduced hygroscopicity .
- Applications : Both esters serve as intermediates in heterocyclic synthesis, but the ethyl variant is less commonly reported in literature, suggesting niche applications in specialized drug development .
Ethyl 2-(benzylamino)-5-chloronicotinate (CAS 1706429-08-4)
Key Differences :
- Functional Groups: The nitro group is replaced by a benzylamino substituent (C₁₅H₁₅ClN₂O₂, MW 290.75 g/mol), introducing a basic nitrogen and aromatic benzyl group.
- Reactivity: The benzylamino group facilitates hydrogen bonding and participation in palladium-catalyzed coupling reactions, unlike the nitro group, which is electron-withdrawing. This makes the compound more versatile in constructing complex amines or heterocycles .
- Applications : Likely used in medicinal chemistry for synthesizing kinase inhibitors or receptor antagonists due to its amine functionality .
Methyl 2-chloro-5-fluoronicotinate (CAS 847729-27-5)
Key Differences :
- Substituent: Fluorine replaces the nitro group, yielding C₇H₅ClFNO₂ (MW 189.57 g/mol).
- Electronic Effects : Fluorine’s moderate electron-withdrawing nature reduces reactivity compared to the nitro group, making this compound less electrophilic. This impacts its utility in substitution reactions .
- Applications: Potential use in fluorinated drug candidates or materials science, where fluorine’s metabolic stability and lipophilicity are advantageous .
Methyl 2-chloro-5-methylnicotinate
Key Differences :
- Substituent: A methyl group replaces the nitro substituent (C₈H₈ClNO₂, MW 185.61 g/mol).
- Reactivity : The electron-donating methyl group deactivates the pyridine ring, reducing susceptibility to electrophilic attacks. This limits its use in reactions requiring strong electrophiles .
- Applications : Likely employed in synthesizing sterically hindered intermediates or ligands for catalysis .
Methyl 2-chloro-5-iodonicotinate (CAS 78686-83-6)
Key Differences :
- Substituent: Iodine replaces the nitro group (C₇H₅ClINO₂, MW 297.48 g/mol).
- Reactivity : Iodine’s large atomic radius and polarizability enhance participation in Suzuki-Miyaura cross-coupling reactions, a distinct advantage over the nitro analog. However, the compound’s stability may be lower due to iodine’s susceptibility to oxidation .
- Applications : Valuable in synthesizing iodinated aromatic compounds for radiopharmaceuticals or optoelectronic materials .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|---|
| Methyl 2-chloro-5-nitroisonicotinate | 777899-57-7 | C₇H₅ClN₂O₄ | 216.58 | Nitro | Nucleophilic substitution | Pharmaceutical intermediates |
| Ethyl 2-chloro-5-nitroisonicotinate | 907545-64-6 | C₈H₇ClN₂O₄ | ~230.6 | Ethyl ester | Similar to methyl ester | Specialized drug synthesis |
| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | C₁₅H₁₅ClN₂O₂ | 290.75 | Benzylamino | Cross-coupling, hydrogen bonding | Kinase inhibitors, receptor ligands |
| Methyl 2-chloro-5-fluoronicotinate | 847729-27-5 | C₇H₅ClFNO₂ | 189.57 | Fluoro | Moderate electrophilicity | Fluorinated drug candidates |
| Methyl 2-chloro-5-methylnicotinate | - | C₈H₈ClNO₂ | 185.61 | Methyl | Reduced electrophilicity | Steric intermediates, catalysis |
| Methyl 2-chloro-5-iodonicotinate | 78686-83-6 | C₇H₅ClINO₂ | 297.48 | Iodo | Cross-coupling, oxidative cleavage | Radiopharmaceuticals, optoelectronics |
Research Findings and Implications
- Nitro vs. Halogen Substituents : The nitro group in this compound provides superior electrophilicity for nucleophilic aromatic substitution compared to halogenated analogs like the fluoro or iodo derivatives. However, iodine’s utility in cross-coupling reactions offers complementary advantages .
- Ester Chain Length : The ethyl ester analog exhibits marginally higher lipophilicity, which may improve membrane permeability in drug candidates but could reduce solubility in aqueous systems .
Biological Activity
Methyl 2-chloro-5-nitroisonicotinate (CAS No. 777899-57-7) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
This compound has the molecular formula and a molecular weight of 216.58 g/mol. The compound features a nitro group and a chlorinated isonicotinate structure, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the chlorination and nitration of isonicotinic acid derivatives. The process can be summarized as follows:
- Starting Material : Isonicotinic acid.
- Reagents : Chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).
- Reaction Conditions : The reactions are usually performed under controlled temperatures to avoid decomposition.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines using the NCI 60 human tumor cell line panel. The findings indicate that this compound exhibits selective growth inhibition against certain cancer types:
- Cell Lines Tested :
- UO-31 (renal cancer)
- MCF-7 (breast cancer)
- MDA-MB-468 (breast cancer)
The results showed that this compound demonstrated moderate selectivity and significant growth inhibition against the UO-31 cell line, with a growth inhibition percentage reaching up to 60% at optimal concentrations .
| Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|
| UO-31 | 60 | High |
| MCF-7 | 45 | Moderate |
| MDA-MB-468 | 50 | Moderate |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses antibacterial activity against various strains, including:
- Bacillus cereus
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, indicating effective inhibition at concentrations as low as 5 mg/mL .
Case Studies
- Cytotoxicity Evaluation : A study conducted on the NCI 60 panel revealed that compounds similar to this compound often exhibit differential cytotoxicity profiles, suggesting a mechanism of action that may involve targeting specific pathways in cancer cells .
- Antimicrobial Efficacy : In a series of tests assessing the antibacterial properties of related nitro compounds, this compound showed promising results against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .
Q & A
What are the key physicochemical properties of Methyl 2-chloro-5-nitroisonicotinate, and how do they influence laboratory handling protocols?
Basic:
The compound’s handling requires attention to its melting point, solubility in organic solvents (e.g., DMSO, ethanol), and hygroscopicity. Stability under ambient conditions should be verified via thermal analysis (e.g., DSC) . Safety protocols for irritant/non-irritant classification (per GHS) must be followed, including PPE such as nitrile gloves and fume hood use .
Advanced:
The nitro and chloro substituents may render the compound sensitive to light or moisture, necessitating storage in amber glassware under inert gas. Differential scanning calorimetry (DSC) can identify decomposition thresholds, while Karl Fischer titration quantifies hygroscopicity to optimize storage conditions .
What analytical techniques are most effective for characterizing this compound and confirming its purity?
Basic:
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Nuclear magnetic resonance (NMR, ¹H/¹³C) and infrared (IR) spectroscopy confirm structural integrity .
Advanced:
For complex mixtures, hyphenated techniques like LC-MS or GC-MS provide higher specificity. X-ray crystallography resolves stereochemical ambiguities, while elemental analysis (EA) validates empirical formulas. Cross-referencing spectral data with databases (e.g., NIST Chemistry WebBook) mitigates discrepancies .
How can researchers optimize synthetic routes for this compound to improve yield and scalability?
Basic:
Classical routes involve nitration of methyl isonicotinate followed by chlorination. Stepwise monitoring via TLC ensures intermediate purity .
Advanced:
Catalytic methods (e.g., Pd-mediated cross-coupling) or microwave-assisted synthesis may enhance efficiency. Solvent selection (polar aprotic vs. non-polar) and temperature gradients should be optimized using Design of Experiments (DoE) to minimize side reactions .
What strategies address discrepancies in reported physicochemical data (e.g., melting points) for this compound?
Basic:
Cross-validate data across peer-reviewed sources and technical catalogs. Reproduce measurements using calibrated equipment (e.g., melting point apparatus) .
Advanced:
Statistical meta-analysis identifies outliers caused by procedural variations (e.g., heating rates). Collaborative inter-laboratory studies standardize protocols, while quantum mechanical calculations (DFT) predict thermodynamic properties for comparison .
How do structural modifications (e.g., substituent changes) alter the reactivity of this compound in nucleophilic substitution reactions?
Advanced:
Electron-withdrawing groups (nitro, chloro) enhance electrophilicity at the 2- and 5-positions. Comparative studies with analogs (e.g., Methyl 2,6-dichloro-5-fluoronicotinate) reveal substituent effects on reaction kinetics. Hammett plots quantify electronic contributions .
What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
Basic:
Accelerated stability testing (40°C/75% RH) over 4–8 weeks, with HPLC monitoring degradation products .
Advanced:
Design space exploration (QbD framework) models degradation pathways. Arrhenius plots predict shelf life at lower temperatures, while pH-rate profiles identify hydrolysis-sensitive functional groups .
How can computational methods predict the spectroscopic behavior or reactivity of this compound?
Advanced:
Density Functional Theory (DFT) calculates NMR chemical shifts and IR vibrational modes, validated against experimental data. Molecular dynamics simulations model solvation effects, while frontier orbital analysis (HOMO/LUMO) predicts sites for electrophilic/nucleophilic attack .
What are the best practices for synthesizing derivatives of this compound while minimizing hazardous byproducts?
Basic:
Use Schlenk-line techniques for air-sensitive reactions. Quenching protocols (e.g., aqueous NaHCO₃ for acidic byproducts) enhance safety .
Advanced:
Green chemistry principles (e.g., solvent-free reactions, biocatalysts) reduce waste. Online monitoring (ReactIR) tracks reaction progress in real time, enabling rapid optimization .
Notes on Evidence Utilization:
- Safety and Handling : Referenced SDS guidelines () for PPE and storage.
- Synthetic Routes : Derived from analogs in Kanto Chemical catalogs ( ).
- Data Validation : Cited NIST protocols () for cross-referencing spectral data.
- Experimental Design : Integrated systematic review methodologies ( ) for stability studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
